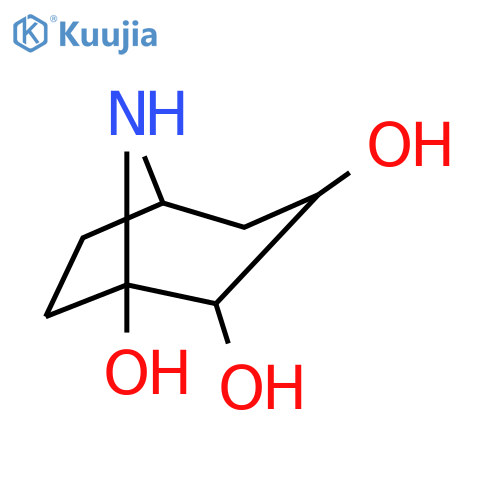Cas no 131580-36-4 ((+)-Calystegine A3)
(+)-カリステギンA3は、天然に存在するノルトロパンアルカロイドの一種で、糖鎖加水分解酵素であるグリコシダーゼの強力な阻害剤として知られています。その特異的な立体構造により、α-ガラクトシダーゼやβ-グルコシダーゼなどの酵素に対して高い選択性を示します。生化学研究において、糖代謝経路の解明や酵素反応機構の解析に有用なツールとして活用されています。また、そのユニークな分子構造は医薬品開発におけるリード化合物としても注目されており、糖尿病やライソゾーム蓄積症などの治療法開発への応用が期待されています。高い純度と安定性を備えた本品は、精密な実験データの再現性を確保する上で重要な役割を果たします。

(+)-Calystegine A3 structure
商品名:(+)-Calystegine A3
CAS番号:131580-36-4
MF:C7H13NO3
メガワット:159.183022260666
CID:151542
(+)-Calystegine A3 化学的及び物理的性質
名前と識別子
-
- 8-Azabicyclo[3.2.1]octane-1,2,3-triol,(1R,2S,3R,5R)-
- (1R,2S,3R,5R)-8-Azabicyclo[3.2.1]octane-1,2,3-triol
- Calystegin A3
- calystegine A3
- (+)-Calystegine A3
-
- インチ: InChI=1S/C7H13NO3/c9-5-3-4-1-2-7(11,8-4)6(5)10/h4-6,8-11H,1-3H2
- InChIKey: XOCBOVUINUHZJA-UHFFFAOYSA-N
- ほほえんだ: OC1CC2CCC(N2)(O)C1O
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.520±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 可溶性(304 g/l)(25ºC)、
(+)-Calystegine A3 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C148950-.5mg |
(+)-Calystegine A3 |
131580-36-4 | .5mg |
$ 483.00 | 2023-04-18 | ||
| A2B Chem LLC | AA45759-2.5mg |
8-Azabicyclo[3.2.1]octane-1,2,3-triol, (1R,2S,3R,5R)- |
131580-36-4 | 98% | 2.5mg |
$1010.00 | 2024-04-20 | |
| A2B Chem LLC | AA45759-2mg |
8-Azabicyclo[3.2.1]octane-1,2,3-triol, (1R,2S,3R,5R)- |
131580-36-4 | 2mg |
$913.00 | 2024-01-04 | ||
| TRC | C148950-25mg |
(+)-Calystegine A3 |
131580-36-4 | 25mg |
$ 23000.00 | 2023-09-08 | ||
| TRC | C148950-2.5mg |
(+)-Calystegine A3 |
131580-36-4 | 2.5mg |
$ 2274.00 | 2023-04-18 | ||
| TRC | C148950-0.5mg |
(+)-Calystegine A3 |
131580-36-4 | 0.5mg |
$ 400.00 | 2022-06-06 | ||
| TRC | C148950-10mg |
(+)-Calystegine A3 |
131580-36-4 | 10mg |
$ 8645.00 | 2023-04-18 | ||
| A2B Chem LLC | AA45759-5mg |
8-Azabicyclo[3.2.1]octane-1,2,3-triol, (1R,2S,3R,5R)- |
131580-36-4 | 98% | 5mg |
$1427.00 | 2024-04-20 | |
| A2B Chem LLC | AA45759-1mg |
8-Azabicyclo[3.2.1]octane-1,2,3-triol, (1R,2S,3R,5R)- |
131580-36-4 | 98% | 1mg |
$510.00 | 2024-04-20 |
(+)-Calystegine A3 関連文献
-
Zhonglian Yu,Mengqin Xia,Jiping Lan,Li Yang,Zhengtao Wang,Rui Wang,Hongxun Tao,Yanhong Shi Food Funct. 2023 14 2998
-
Richard J. Robins Nat. Prod. Rep. 1998 15 549
-
Richard J. Robins Nat. Prod. Rep. 1998 15 549
-
Jian-Ping Huang,Yong-Jiang Wang,Tian Tian,Li Wang,Yijun Yan,Sheng-Xiong Huang Nat. Prod. Rep. 2021 38 1634
-
5. Applications of biotransformations and biocatalysis to complexity generation in organic synthesisTomas Hudlicky,Josephine W. Reed Chem. Soc. Rev. 2009 38 3117
131580-36-4 ((+)-Calystegine A3) 関連製品
- 177794-04-6(Calystegine A6)
- 178231-95-3(Calystegine B3)
- 197565-90-5(Calystegine A7)
- 165905-26-0(Calystegine A5)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
